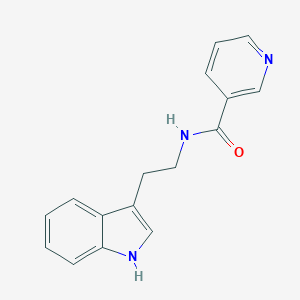
Nicotredole
Cat. No. B184955
Key on ui cas rn:
29876-14-0
M. Wt: 265.31 g/mol
InChI Key: ZDAZUJBASMCUAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05525727
Procedure details


To a solution of 1.97 g (10 mmol) of tryptamine hydrochloride and 1.23 g (10 mmol) of nicotinic acid in 10 ml of dry pyridine at 0° C. were added 2.20 g (10.7 mmol) of dicyclohexylcarbodiimide. The reaction mixture was stirred at room temperature for 24 hrs, and the formed dicyclohexylurea was removed by filtration (2.34 g). The pyridine was removed in vacuo, and 10 ml of methanol were added to the residue. Insoluble dicyclohexylurea in methanol was removed by filtration (0.05 g). The methanol was removed in vacuo and 10 ml of methylene chloride was added to the residue. Insoluble compound in methylene chloride was removed by filtration (0.04 g). The methylene chloride was removed in vacuo and the residue was crystallized from isopropanol. Recrystallization from methanol/isopropanol gave 1.92 g (72.5%) of N-[2-(3-indolyl)ethyl]nicotinamide as pale brown plates, m.p. 150°-152° C. IR (KBr) 3280, 3050, 2940, 1646, 1526, 1412, 1302, 1102, 740, 697 cm-1. Anal. calc. for C16H15N3O: C, 72.42; H, 5.91; N, 15.84. Found: C, 72.51; H, 5.74; N, 15.77.




Yield
72.5%
Identifiers


|
REACTION_CXSMILES
|
Cl.[NH2:2][CH2:3][CH2:4][C:5]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[NH:7][CH:6]=1.[C:14](O)(=[O:21])[C:15]1[CH:20]=[CH:19][CH:18]=[N:17][CH:16]=1.C1(N=C=NC2CCCCC2)CCCCC1>N1C=CC=CC=1>[NH:7]1[C:8]2[C:13](=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:5]([CH2:4][CH2:3][NH:2][C:14](=[O:21])[C:15]2[CH:20]=[CH:19][CH:18]=[N:17][CH:16]=2)=[CH:6]1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.97 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NCCC1=CNC2=CC=CC=C12
|
|
Name
|
|
|
Quantity
|
1.23 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CN=CC=C1)(=O)O
|
|
Name
|
|
|
Quantity
|
2.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at room temperature for 24 hrs
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the formed dicyclohexylurea was removed by filtration (2.34 g)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The pyridine was removed in vacuo, and 10 ml of methanol
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added to the residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Insoluble dicyclohexylurea in methanol was removed by filtration (0.05 g)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The methanol was removed in vacuo and 10 ml of methylene chloride
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to the residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Insoluble compound in methylene chloride was removed by filtration (0.04 g)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The methylene chloride was removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was crystallized from isopropanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Recrystallization from methanol/isopropanol
|
Outcomes


Product
Details
Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1C=C(C2=CC=CC=C12)CCNC(C1=CN=CC=C1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.92 g | |
| YIELD: PERCENTYIELD | 72.5% | |
| YIELD: CALCULATEDPERCENTYIELD | 72.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
